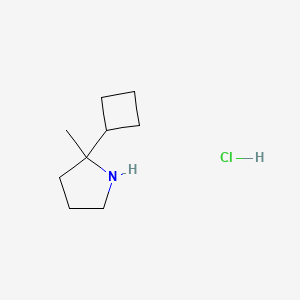

2-Cyclobutyl-2-methylpyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclobutyl-2-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1889176-54-8 . It has a molecular weight of 175.7 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclobutyl-2-methylpyrrolidine hydrochloride . The InChI code for the compound is1S/C9H17N.ClH/c1-9(6-3-7-10-9)8-4-2-5-8;/h8,10H,2-7H2,1H3;1H . Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Scientific Research Applications of 2-Cyclobutyl-2-methylpyrrolidine Hydrochloride

Asymmetric Synthesis in HCV Polymerase Inhibition

- 2-Cyclobutyl-2-methylpyrrolidine hydrochloride plays a crucial role in the asymmetric synthesis of N-acylpyrrolidine, a compound significant for inhibiting HCV polymerase. A study described a practical multi-kilogram scale synthesis of this compound, utilizing a [3+2] cycloaddition catalyzed by a silver acetate and cinchona alkaloid complex. This method efficiently constructs three stereocenters with high diastereomeric and enantiomeric control (Agbodjan et al., 2008).

Synthesis of Functional Derivatives and Ligands

- Functional derivatives of azetidines, including 2-cyclobutyl-2-methylpyrrolidine hydrochloride, are synthesized for various applications. These derivatives, such as methyl 1-tosylazetidine-2-carboxylate, find use in the development of ligands and other chemical entities. An example is the synthesis of radioactive labelled raclopride, a dopamine-D2 receptor ligand, from 2-aminomethyl-1-ethylpyrrolidine derivatives (Chen et al., 1967).

Development of Antagonists and Agonists in Pharmacology

- Research on 2-cyclobutyl-2-methylpyrrolidine hydrochloride contributes to the development of various pharmacological compounds, including antagonists and agonists. For instance, 4-substituted-2-methylpyrrolo[2,3-d]pyrimidines, structurally related to 2-cyclobutyl-2-methylpyrrolidine, were tested for cytokinin-agonistic and antagonistic activities, demonstrating its potential in plant physiology and pharmaceutical applications (Iwamura et al., 1979).

Organocatalysis in Chemical Synthesis

- The compound plays a role in organocatalysis, specifically in asymmetric Michael additions of ketones to nitroalkenes. This process is part of a broader application in chemical synthesis, where 2-cyclobutyl-2-methylpyrrolidine derivatives act as catalysts to produce homochiral compounds (Ruiz-Olalla et al., 2015).

Modeling Hydrophobic Interactions in Proteins

- Compounds like N-cyclohexyl-2-pyrrolidone, related to 2-cyclobutyl-2-methylpyrrolidine hydrochloride, serve as models for studying hydrophobic interactions in proteins. This research contributes significantly to our understanding of protein structure and stability (Lawson et al., 1984).

Applications in Gold-Catalyzed Reactions

- Gold(I)-catalyzed enantioselective hydroamination reactions utilize derivatives of 2-cyclobutyl-2-methylpyrrolidine hydrochloride. These reactions are crucial in synthesizing various organic compounds, demonstrating the versatility of this chemical in catalysis (Zhang et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

2-cyclobutyl-2-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-9(6-3-7-10-9)8-4-2-5-8;/h8,10H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHQCUWXWVJZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide](/img/structure/B2577542.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2577543.png)

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)

![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)

![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)

![N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2577557.png)

![2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2577558.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2577559.png)

![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)